molecular formula C7H9F3O3 B1411828 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid CAS No. 1698705-02-0

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

Cat. No. B1411828
CAS RN: 1698705-02-0
M. Wt: 198.14 g/mol
InChI Key: UHLVTONDWVQQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid, also known as 1-TFCA, is an organic compound with a chemical formula of C5H7F3O2. It is a colorless liquid with a boiling point of 82°C and a melting point of -45°C. 1-TFCA is a synthetic compound that is used as a reagent in organic synthesis, and is also used as a catalyst in various chemical reactions.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Cyclopropanecarboxylic acid derivatives have been utilized as leading compounds due to their biological activity. For instance, certain derivatives exhibit significant herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Tian et al., 2009).

Biological Studies and Potential Therapeutic Applications

  • Research on derivatives of cyclopropanecarboxylic acid has shown promise in the field of antidepressant medications. Some derivatives have demonstrated more activity than conventional antidepressants in animal models, indicating their potential for future therapeutic use (Bonnaud et al., 1987).

Affinity Purification and Antibody Generation

  • The study of optically active derivatives of cyclopropanecarboxylic acid has facilitated the development of techniques for affinity purification and generation of antibodies, contributing to advances in biochemical research and diagnostics (Pirrung et al., 1989).

Inhibition Studies in Plant Physiology

  • Structural analogues of cyclopropanecarboxylic acid, like Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit wound ethylene in plants, which is crucial in understanding plant responses to physical damage and stress (Dourtoglou & Koussissi, 2000).

properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)4-13-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVTONDWVQQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 2
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 5
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

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